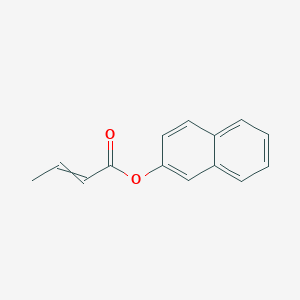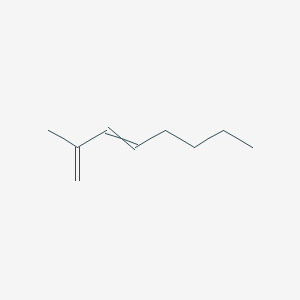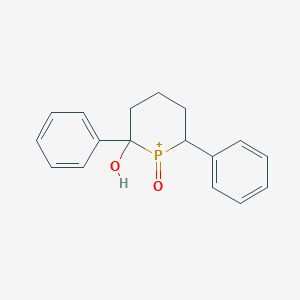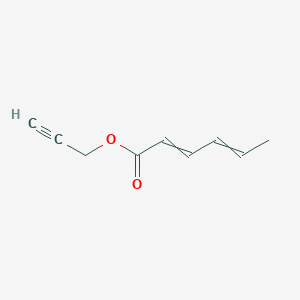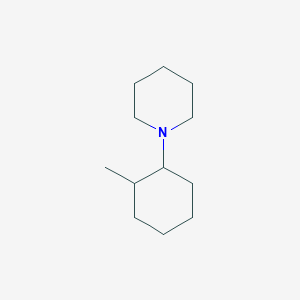
Ethyl 4-(chloroamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(chloroamino)benzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a chloroamino group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(chloroamino)benzoate typically involves the esterification of 4-(chloroamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(chloroamino)benzoic acid+ethanolacid catalystethyl 4-(chloroamino)benzoate+water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of heterogeneous acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process and allow for easier separation of the catalyst from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(chloroamino)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroamino group can be substituted by nucleophiles such as amines or thiols.
Reduction: The chloroamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield 4-(chloroamino)benzoic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate the substitution reaction.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with different functional groups replacing the chloroamino group.
Reduction: Ethyl 4-(aminobenzoate) as the major product.
Hydrolysis: 4-(chloroamino)benzoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 4-(chloroamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of ethyl 4-(chloroamino)benzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloroamino group can form hydrogen bonds or electrostatic interactions with target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(chloroamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the chloro substituent, which may result in different reactivity and biological activity.
Ethyl 4-chlorobenzoate: Lacks the amino group, which affects its ability to form hydrogen bonds and interact with biological targets.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in the presence of both the chloro and amino groups, which provide a combination of reactivity and potential biological activity that is distinct from other related compounds.
Propriétés
Numéro CAS |
57311-93-0 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
ethyl 4-(chloroamino)benzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2H2,1H3 |
Clé InChI |
JQJXLVFVEDANRB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


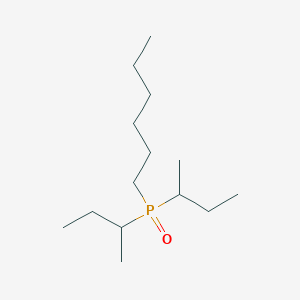

![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)

